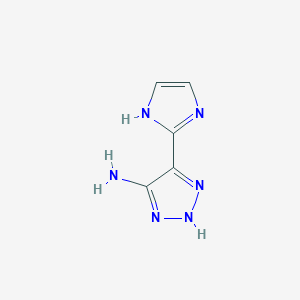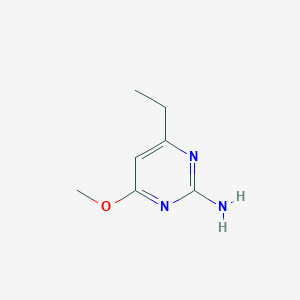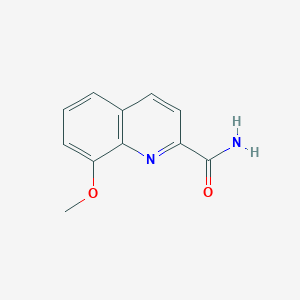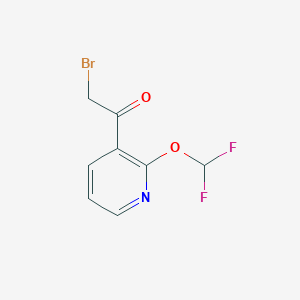
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with a trifluoromethoxy group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(5-(Trifluoromethyl)pyridin-2-yl)thioacetic acid: Contains a thioacetic acid moiety instead of an acetic acid moiety.
2-(5-(Trifluoromethoxy)pyridin-2-yl)oxyacetic acid: Features an oxyacetic acid moiety.
Uniqueness
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and binding characteristics .
Eigenschaften
Molekularformel |
C8H6F3NO3 |
|---|---|
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
2-[5-(trifluoromethoxy)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-5(12-4-6)3-7(13)14/h1-2,4H,3H2,(H,13,14) |
InChI-Schlüssel |
NXUMHSFDNABSKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)

![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)
